
Timoptic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Timoptic is a brand name for timolol maleate, a non-selective beta-adrenergic receptor blocking agent. It is primarily used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension . Timolol maleate is a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol .
Vorbereitungsmethoden
Timolol maleate is synthesized through a series of chemical reactions involving the combination of tert-butylamine and 4-morpholino-1,2,5-thiadiazol-3-yl chloride. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures and pH levels . Industrial production methods focus on ensuring the sterility and stability of the ophthalmic solution, which is achieved through rigorous quality control measures and the use of preservatives like benzalkonium chloride .
Analyse Chemischer Reaktionen
Timolol maleate undergoes various chemical reactions, including:
Oxidation: Timolol can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups in timolol, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Timolol maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers and their interactions with other molecules.
Biology: Timolol is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.
Wirkmechanismus
Timolol maleate exerts its effects by blocking beta-adrenergic receptors in the eye, which reduces the production of aqueous humor and subsequently lowers intraocular pressure . The molecular targets include beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . By competing with adrenergic neurotransmitters for binding to these receptors, timolol effectively reduces the sympathetic nervous system’s stimulatory effects .
Vergleich Mit ähnlichen Verbindungen
Timolol maleate is often compared with other beta-adrenergic receptor blockers used in ophthalmic solutions, such as:
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: Another prostaglandin analog with a similar mechanism to latanoprost but with different pharmacokinetic properties.
Timolol’s uniqueness lies in its non-selective action, which allows it to target both beta(1) and beta(2) receptors, making it effective in a broader range of conditions .
Eigenschaften
Molekularformel |
C17H28N4O7S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;/m0./s1 |
InChI-Schlüssel |
WLRMANUAADYWEA-PPHPATTJSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




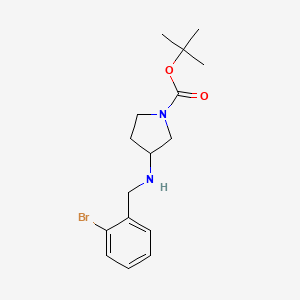
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
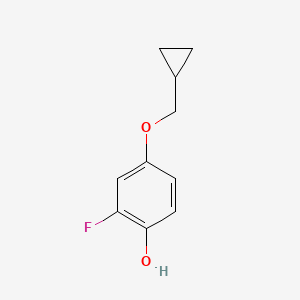
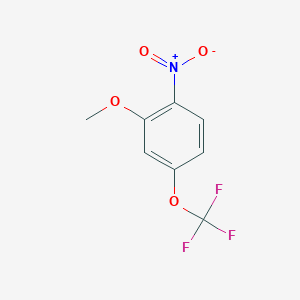
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
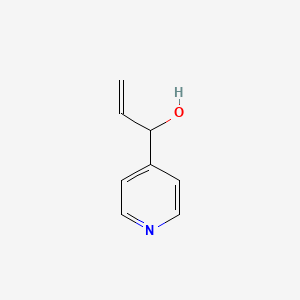

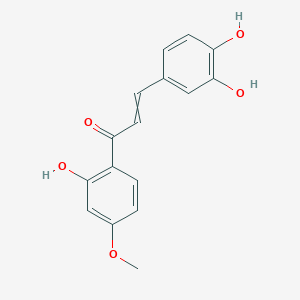
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)
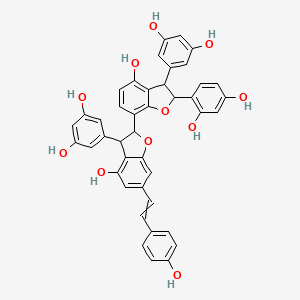
![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

